XLogP3 Lipophilicity: 2‑yl Isomer Is 1.7‑Fold More Lipophilic Than 3‑yl and 4‑yl Isomers
The computed XLogP3 value for piperidin‑1‑yl(piperidin‑2‑yl)methanone is 1.0, whereas both the 3‑yl and 4‑yl isomers exhibit an XLogP3 of 0.6 [1][2][3]. This 0.4 log unit difference translates to an approximately 2.5‑fold higher theoretical partition coefficient for the 2‑yl isomer, suggesting superior membrane permeability in passive diffusion models. In drug discovery campaigns where oral bioavailability or blood‑brain barrier penetration is critical, this difference can be the deciding factor for selecting the 2‑yl scaffold over its positional analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Piperidin‑1‑yl(piperidin‑3‑yl)methanone (XLogP3 = 0.6); Piperidin‑1‑yl(piperidin‑4‑yl)methanone (XLogP3 = 0.6) |
| Quantified Difference | ΔXLogP3 = 0.4 (≈2.5‑fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, making the 2‑yl isomer a preferred starting point for CNS‑penetrant or orally bioavailable candidates.
- [1] PubChem Compound Summary for CID 2794696, Piperidin-1-yl(piperidin-2-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130497-28-8 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 218422, Piperidin-1-yl(piperidin-3-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/40576-21-4 (accessed 2026-04-25). View Source
- [3] PubChem Compound Summary for CID 2794688, 1-(Piperidin-4-ylcarbonyl)piperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63214-58-4 (accessed 2026-04-25). View Source
